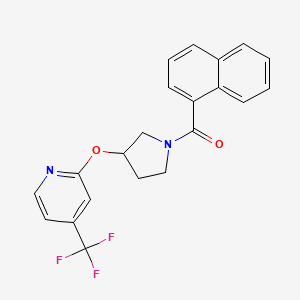

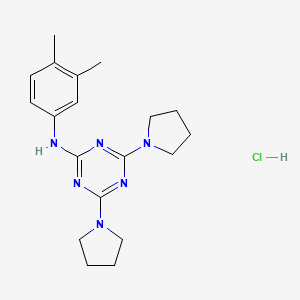

Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C25H29ClN2O3 and its molecular weight is 440.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Structural Analysis

Hydrogen bonding plays a crucial role in the structural stability of compounds related to Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate. Studies on anticonvulsant enaminones have shown that hydrogen bonding contributes to the formation of infinite chains of molecules, aiding in the understanding of intermolecular interactions and molecular networks. This insight is vital for the design and development of new compounds with potential therapeutic applications, emphasizing the importance of hydrogen bonding in drug design and molecular engineering (Kubicki, Bassyouni, & Codding, 2000).

Synthesis Under Microwave Irradiation

The synthesis of new derivatives under microwave irradiation has been explored, offering a faster and more efficient method for creating compounds with potential therapeutic properties. This technique has been applied to the synthesis of Tetrahydrobenzo[b]thiophene derivatives, demonstrating its utility in the rapid production of complex molecules. Such advancements in synthetic methods could pave the way for the development of new drugs and materials with enhanced properties and applications (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Inhibitors of Soluble Epoxide Hydrolase

Research into inhibitors of soluble epoxide hydrolase (sEH) has identified compounds that demonstrate robust effects on serum biomarkers. This is significant for the therapeutic targeting of various diseases, as sEH inhibitors can modulate epoxide levels, affecting inflammation, blood pressure, and pain. The discovery of potent sEH inhibitors provides a foundation for developing new treatments for chronic diseases and highlights the potential of targeted enzyme inhibition in drug discovery (Thalji et al., 2013).

Novel Sigma-1 Ligands

The development of novel sigma-1 receptor ligands demonstrates the ongoing search for compounds with potential neuroprotective and analgesic properties. These ligands, derived from modifications of carbetapentane, show high selectivity for sigma-1 over sigma-2 sites. Their synthesis and evaluation contribute to our understanding of sigma receptor pharmacology and offer avenues for the development of drugs to treat pain, neurodegenerative diseases, and psychiatric disorders (Calderon et al., 1994).

CCR5 Antagonists for Anti-HIV Therapy

The discovery of CCR5 antagonists such as TAK-220, with highly potent anti-HIV-1 activity, underscores the importance of receptor-targeted therapies in combating viral infections. These compounds inhibit the replication of CCR5-using HIV-1 strains in human cells, offering hope for new treatments that can overcome resistance to existing antiretroviral drugs. The research into CCR5 antagonists exemplifies the application of medicinal chemistry in addressing global health challenges and improving the lives of those living with HIV/AIDS (Imamura et al., 2006).

Safety and Hazards

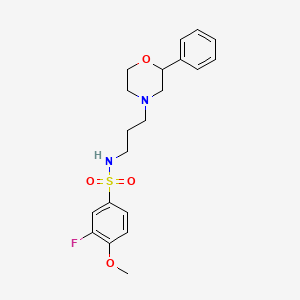

This compound is a precursor used in the manufacture of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Propiedades

IUPAC Name |

phenyl 4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN2O3/c26-21-10-8-20(9-11-21)25(14-4-5-15-25)23(29)27-18-19-12-16-28(17-13-19)24(30)31-22-6-2-1-3-7-22/h1-3,6-11,19H,4-5,12-18H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTZRZMWJHOXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

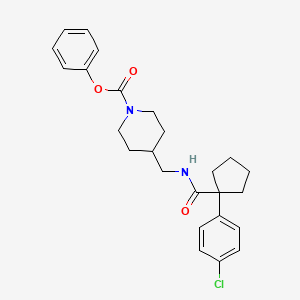

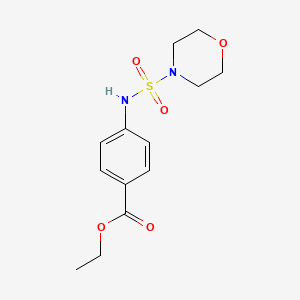

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)

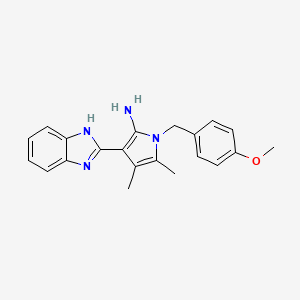

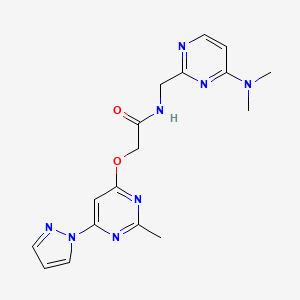

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)

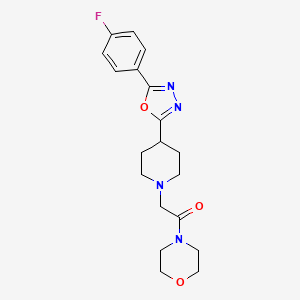

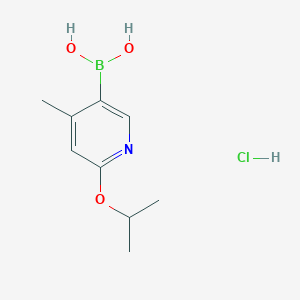

![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)